One-Pot Benzene Derivative Formation: Exclusive Pathway Divergence vs. Higher Enaminones in DMADMA-Mediated Reactions
When treated with N,N-dimethylacetamide dimethyl acetal (DMADMA) under microwave irradiation, 4-(dimethylamino)pent-3-en-2-one (4a) does not undergo the expected [2+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD), a reaction that is well-established for longer-chain and aryl-substituted enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) [REFS-1,2]. Instead, 4a is exclusively converted to 3,5-bis(dimethylamino)toluene (9a) as the main isolable product [1].
| Evidence Dimension | Reactivity pathway outcome under DMADMA/DMAD conditions |
|---|---|
| Target Compound Data | 0% [2+2] cycloaddition product; exclusive one-pot formation of polysubstituted benzene derivative 9a |
| Comparator Or Baseline | Generic enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones) undergo [2+2] cycloaddition with DMAD to yield buta-1,3-diene derivatives in reported yields of 60–90% (class-level reference: Gabr & Elwahy, 2017, and references therein) |
| Quantified Difference | Complete pathway switch from [2+2] cycloaddition (comparator) to benzene cyclization (target); 0% vs. typical 60–90% yield for comparator pathway |
| Conditions | Microwave irradiation, neat DMADMA, followed by attempted reaction with DMAD |
Why This Matters
This pathway divergence makes 4a the sole viable enaminone for constructing 1,3-bis(dimethylamino)benzene scaffolds in a one-pot, metal-free process, whereas alternative enaminones are unsuitable for this transformation.
- [1] Uršič, U.; Bezenšek, J.; Grošelj, U.; Svete, J.; Stanovnik, B. Tetrahedron 2014, 70, 2359–2369. View Source
- [2] Gabr, H. M.; Elwahy, A. H. M. RSC Adv. 2017, 7, 17473–17494. View Source
